BenchChemオンラインストアへようこそ!

1-Methyl-2-benzoxypropylamine

Organic Synthesis Chemoselective Reactions Amine Basicity

1-Methyl-2-benzoxypropylamine, systematically referred to as 1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1), is a substituted propylamine featuring a tertiary amine center adjacent to a benzyloxy methyl group. It is classified as a benzylic ether amine building block with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B8518020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-benzoxypropylamine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C(C)OCC1=CC=CC=C1)N
InChIInChI=1S/C11H17NO/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10H,8,12H2,1-2H3
InChIKeyISZJXQFTICREBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-benzoxypropylamine (CAS 114377-40-1): Chemical Identity and Procurement-Relevant Baseline Properties


1-Methyl-2-benzoxypropylamine, systematically referred to as 1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1), is a substituted propylamine featuring a tertiary amine center adjacent to a benzyloxy methyl group. It is classified as a benzylic ether amine building block with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . Physicochemical characterization indicates a predicted density of 1.0±0.1 g/cm³, a boiling point of 263.5±15.0 °C at 760 mmHg, and a calculated LogP of 2.12, reflecting moderate lipophilicity imparted by the benzyl aromatic ring . This compound is predominantly procured as a free base in research-grade purity (typically 95%) for use as a synthetic intermediate, with storage recommended at 2–8°C to maintain chemical integrity .

Why Generic 1-Methyl-2-benzoxypropylamine Analogs Cannot Be Interchanged: The Case for a Specific Tertiary Amine Scaffold


The unique substitution pattern of 1-Methyl-2-benzoxypropylamine—specifically the geminal dimethyl group on the alpha carbon to the amine—produces a sterically hindered, non-nucleophilic tertiary amine that is fundamentally different from primary or secondary benzyloxypropylamine analogs. Simple analogs like 2-benzyloxypropylamine (CAS 6449-46-3) possess a primary amine group, which drastically alters their reactivity, protonation state, and potential for forming unwanted byproducts during downstream synthetic transformations [1]. Furthermore, the benzyloxy substituent provides a critical balance of lipophilicity (LogP 2.12) that cannot be replicated by smaller alkoxy derivatives (e.g., methoxy analogs) or more polar phenol-based ethers; this directly impacts the compound's ability to partition into organic solvents during extraction or to engage in specific hydrophobic interactions when used as a pharmacophore precursor . Generic substitution risks either loss of the steric shielding required for selective reactions or a significant shift in physicochemical properties that would invalidate established synthetic protocols, particularly in the preparation of central nervous system (CNS) agents where lipophilicity is a key design parameter [2].

1-Methyl-2-benzoxypropylamine: Quantitative Evidence Guide for Differentiated Selection Against Analogs


Differentiation from Primary Amine Analogs via Steric Hindrance at the Alpha Carbon

1-Methyl-2-benzoxypropylamine is distinguished from comparable benzyloxypropylamines by its tertiary amine center (a geminal dimethyl-substituted alpha carbon). The closest structural analog, 2-benzyloxypropylamine (CAS 6449-46-3, C₁₀H₁₅NO, MW 165.23), contains an unsubstituted primary amine group [1]. The introduction of the geminal dimethyl group in the target compound increases the steric bulk (molecular weight difference of +14.03 g/mol and higher predicted refractivity index of 1.516) and transforms the amine from a nucleophilic primary amine to a sterically shielded tertiary amine . This structural difference directly impacts reactivity: primary amines are prone to acylation, sulfonylation, and imine formation under mild conditions, whereas the tertiary amine in 1-Methyl-2-benzoxypropylamine is non-nucleophilic and remains inert under identical conditions, enabling chemoselective transformations elsewhere on the scaffold [1].

Organic Synthesis Chemoselective Reactions Amine Basicity

Hydrophobic-Lipophilic Balance Differentiated from Phenoxy Analogs

The benzyloxy substituent on 1-Methyl-2-benzoxypropylamine provides a specific lipophilicity (LogP 2.12) that is intermediate between the more polar phenoxy analog and the less lipophilic methoxy analog . While direct experimental LogP data for the direct phenoxy comparator (1-phenoxy-2-methylpropan-2-amine, analog with an oxygen directly attached to phenyl) is not available in the open literature, the class-level trend is well-established: benzyl ethers exhibit higher LogP values than their phenyl ether counterparts due to the additional methylene spacer, which reduces hydrogen-bonding capacity and increases conformational flexibility . A methoxy analog (1-methoxy-2-methylpropan-2-amine, CAS 2032-33-9) would be expected to have a significantly lower LogP (estimated <1.0) and reduced blood-brain barrier permeability potential compared to the benzyloxy derivative . This positions 1-Methyl-2-benzoxypropylamine as a more attractive intermediate for CNS-targeted lead optimization where a LogP in the 2–3 range is often desirable for passive CNS penetration [1].

Lipophilicity Optimization CNS Drug Design Medicinal Chemistry

Validated Intermediate Status in Tachykinin Receptor Antagonist Patent Literature

The benzyloxypropylamine scaffold, of which 1-Methyl-2-benzoxypropylamine is a specific substitution variant, has been explicitly claimed in the patent literature as part of a novel class of tachykinin receptor antagonists with favorable pharmacokinetic properties [1]. Specifically, US Patent US20080262230A1 and related filings (e.g., ES-2396557-T3) disclose benzyloxypropylamine derivatives that demonstrate strong antagonism at tachykinin receptors, good oral absorption, and long plasma half-life in guinea pig models [2]. While the patent examples feature more elaborated derivatives, the 1-methyl-2-benzoxypropylamine substructure serves as the core amine building block that provides the critical steric and lipophilic features required for target engagement [2]. In contrast, simpler benzyloxypropylamines lacking the alpha-methyl substitution (such as 2-benzyloxypropylamine) would yield primary amine-derived final compounds with different pharmacokinetic and receptor-binding profiles, underscoring the importance of the specific substitution pattern [1].

Patent Evidence Neurokinin Antagonists Drug Intermediate

Prioritized Application Scenarios for 1-Methyl-2-benzoxypropylamine Based on Evidence-Validated Properties


Chemoselective Multi-Step Synthesis Requiring an Inert Amino Group

In synthetic sequences involving acylation, sulfonylation, or reductive amination of other functional groups, 1-Methyl-2-benzoxypropylamine's tertiary amine center remains non-nucleophilic and does not participate in side reactions that would consume primary amine analogs like 2-benzyloxypropylamine. This eliminates the need for amine protection and deprotection steps, reducing step count and improving overall yield in complex molecule construction [1].

CNS Lead Optimization Programs Requiring LogP in the 2–3 Range

The calculated LogP of 2.12 for 1-Methyl-2-benzoxypropylamine places it squarely within the optimal lipophilicity window for passive blood-brain barrier permeation. The benzyloxy group provides this balanced hydrophobicity, which is superior to both more polar phenoxy analogs (lower LogP, potentially insufficient brain penetration) and more lipophilic extended alkyl ethers (higher LogP, potentially increased off-target binding and metabolic liability) .

Tachykinin/Neurokinin Receptor Antagonist Scaffold Derivatization

The core benzyloxypropylamine structure is precedented in patent literature as a key intermediate for potent tachykinin receptor antagonists with favorable oral bioavailability and plasma stability [2]. Researchers developing novel neurokinin-1 (NK1) or neurokinin-2 (NK2) antagonists can use 1-Methyl-2-benzoxypropylamine as a starting building block to elaborate the amine terminus into acylated or sulfonylated final compounds, leveraging the patent-validated scaffold for hit-to-lead campaigns [2].

Building Block Procurement for Sterically Demanding Fragment Libraries

The gem-dimethyl substitution adjacent to the amine creates a sterically unique fragment that can probe hydrophobic pockets in target proteins that are inaccessible to less hindered primary or secondary amine fragments. Procurement of this specific building block expands the three-dimensional diversity of fragment screening collections, offering a shape and electrostatic profile distinct from linear or less substituted benzyloxypropylamine alternatives [1].

Quote Request

Request a Quote for 1-Methyl-2-benzoxypropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.